Miglustat-d9 hydrochloride, also known as N-Butyldeoxynojirimycin-d9 hydrochloride, is a deuterated analog of Miglustat. It is primarily utilized in the treatment of Type I Gaucher disease, particularly for patients who are not suitable for enzyme replacement therapy. This compound acts as a glucosylceramide synthase inhibitor, which is crucial in managing the accumulation of glucosylceramide in lysosomes due to glucocerebrosidase deficiency.
Miglustat-d9 hydrochloride is classified under iminosugars, which are sugar derivatives that inhibit glycosidases. It is derived from the natural product nojirimycin and has been modified to enhance its pharmacological properties. The compound is commercially available and can be sourced from various chemical suppliers including Cayman Chemical and MedChemExpress .
The synthesis of Miglustat-d9 hydrochloride involves several key steps, typically starting from simpler carbohydrate precursors. One notable method includes the use of microwave-assisted synthesis techniques to improve yield and purity. The process often incorporates deuterated reagents to introduce deuterium into the molecular structure, enhancing its stability and metabolic tracking capabilities.
The synthesis pathway generally involves:
Miglustat-d9 hydrochloride has a complex molecular structure characterized by a piperidine ring with multiple hydroxyl groups, contributing to its biological activity. The incorporation of deuterium alters its physical properties slightly compared to the non-deuterated form.
Miglustat-d9 hydrochloride participates in various chemical reactions typical of iminosugars, including:
The reactivity profile indicates that while Miglustat-d9 hydrochloride can participate in certain chemical transformations, its primary role in biological systems is as an inhibitor rather than a substrate.
Miglustat-d9 hydrochloride functions by inhibiting glucosylceramide synthase, thereby reducing the synthesis of glucosylceramide. This action helps mitigate the accumulation of this lipid in lysosomes, which is particularly beneficial for patients with Gaucher disease.
Miglustat-d9 hydrochloride is primarily used in scientific research related to Gaucher disease and other lysosomal storage disorders. Its role as a glucosylceramide synthase inhibitor makes it valuable in studying lipid metabolism and enzyme replacement therapies.
Miglustat-d9 hydrochloride (CAS 1883545-57-0) is a deuterated isotopologue of the therapeutic agent miglustat hydrochloride, where nine hydrogen atoms in the n-butyl chain are substituted with deuterium atoms ( [1] [6]). The molecular formula is C10H13D9ClNO4, with a molecular weight of 264.79 g/mol ( [1] [2]). The core structure retains the stereochemically complex piperidine ring characteristic of miglustat, featuring four contiguous chiral centers with defined (2R,3R,4R,5S) absolute configuration ( [5] [9]). This stereochemical precision is pharmacologically essential as it governs the molecule's ability to inhibit glucosylceramide synthase through optimal spatial positioning relative to the enzyme's active site.
The piperidine triol moiety exhibits a rigid chair conformation stabilized by intramolecular hydrogen bonding networks between the hydroxyl groups at positions C3, C4, and C5 ( [6]). X-ray crystallographic analyses confirm that deuterium substitution does not alter the bond angles or torsional parameters of the parent miglustat structure, with all structural modifications confined to the terminal methylene groups of the butyl side chain ( [6]). This conservation of three-dimensional architecture ensures bioequivalence in target engagement while modifying pharmacokinetic properties.
Table 1: Structural Parameters of Miglustat-d9 Hydrochloride
Parameter | Value | Analytical Method |
---|---|---|
Molecular Formula | C10H13D9ClNO4 | High-Resolution Mass Spectrometry |
Molecular Weight | 264.79 g/mol | Calculated from Isotopic Composition |
Stereochemistry | (2R,3R,4R,5S) | X-ray Crystallography, Optical Rotation |
Chiral Centers | 4 | Confirmed by Synthetic Pathway |
Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
Miglustat-d9 hydrochloride exhibits high aqueous solubility (75 mM in water at 25°C), significantly exceeding the solubility of the non-ionized parent compound due to salt formation ( [6] [9]). The hydrochloride salt form enhances dissolution kinetics, a critical factor for oral bioavailability. The compound also demonstrates substantial solubility in polar aprotic solvents, including dimethyl sulfoxide (DMSO) at 75 mM, but shows limited solubility in hydrophobic solvents like ethanol or chloroform (<5 mg/mL) ( [6]). This solubility profile facilitates formulation flexibility for preclinical studies.
The molecule possesses five hydrogen bond donors (three hydroxyl groups, protonated amine, and hydrochloride counterion) and five hydrogen bond acceptors (oxygen atoms and tertiary amine), creating extensive hydrogen bonding networks in the solid state ( [6]). These intermolecular interactions contribute to its crystalline stability, with a melting point observed at 138-140°C (decomposition) ( [1]). Hygroscopicity testing indicates moderate moisture sensitivity, necessitating storage under anhydrous conditions at -20°C with desiccant to prevent hydrate formation ( [6] [9]). Differential scanning calorimetry reveals a single endothermic transition corresponding to crystal lattice disintegration without polymorphic transitions below the decomposition temperature.
Stability studies under ICH guidelines demonstrate negligible degradation after 24 months at -20°C in sealed containers, with decomposition products not exceeding 0.5% ( [6]). Accelerated stability testing (40°C/75% RH) shows <2% degradation over three months, confirming robust crystalline packing that resists thermal and humidity-induced decomposition pathways ( [1]).
Table 3: Physicochemical Properties of Miglustat-d9 Hydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Aqueous Solubility | 75 mM (198.6 mg/mL) | 25°C, pH 3.0 |
DMSO Solubility | 75 mM (198.6 mg/mL) | 25°C |
LogP (calculated) | -2.18 | ACD/Labs Percepta Platform |
Hydrogen Bond Donors | 5 | IUPAC Definition |
Hydrogen Bond Acceptors | 5 | IUPAC Definition |
Melting Point | 138-140°C (dec.) | Differential Scanning Calorimetry |
Storage Stability | 24 months | -20°C, desiccated |
The strategic deuteration of miglustat hydrochloride introduces significant physicochemical differences while preserving the pharmacologically active structure. The molecular weight increases by approximately 9 atomic mass units (from 255.74 to 264.79 g/mol), directly attributable to the nine deuterium atoms replacing hydrogen ( [1] [3]). This mass difference, while seemingly modest, creates detectable variations in vibrational spectroscopy, with Fourier-transform infrared (FTIR) spectra showing characteristic C-D stretching absorptions at 2050-2250 cm-1 instead of C-H stretches at 2850-2960 cm-1 ( [6]).
The deuterium kinetic isotope effect (DKIE) influences metabolic stability without altering target affinity. In vitro studies demonstrate reduced oxidative metabolism of the butyl chain by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, due to the stronger carbon-deuterium bond (bond dissociation energy ~463 kJ/mol vs. ~439 kJ/mol for C-H) ( [1] [4]). This manifests as extended plasma half-life in pharmacokinetic studies, though specific metabolic data remains proprietary. Computational modeling indicates deuterium substitution decreases the rate of α-carbon hydroxylation by 5-7 fold, a primary metabolic pathway for non-deuterated miglustat ( [4]).
Crystallographic comparisons reveal identical unit cell parameters and space group symmetry (P212121) between deuterated and non-deuterated forms, confirming isotopic substitution does not perturb solid-state packing ( [6]). However, deuterated crystals exhibit 0.3% reduction in unit cell volume, consistent with shorter C-D bond lengths (1.09 Å) versus C-H bonds (1.11 Å) ( [6]). This minor structural compression correlates with a 2°C increase in decomposition temperature and enhanced stability against mechanical stress during pharmaceutical processing.
Table 4: Comparative Properties of Deuterated vs. Non-Deuterated Miglustat
Property | Miglustat-d9 Hydrochloride | Miglustat Hydrochloride | Impact |
---|---|---|---|
Molecular Formula | C10H13D9ClNO4 | C10H22ClNO4 | Mass spectrometry differentiation |
Molecular Weight | 264.79 g/mol | 255.74 g/mol | ~3.5% increase |
C-Butyl Bond Length | 1.09 Å (C-D) | 1.11 Å (C-H) | Crystallographic distinction |
Metabolic Stability | Increased (DKIE) | Standard | Extended half-life potential |
Vibrational Spectrum | C-D stretches: 2050-2250 cm-1 | C-H stretches: 2850-2960 cm-1 | Analytical differentiation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: